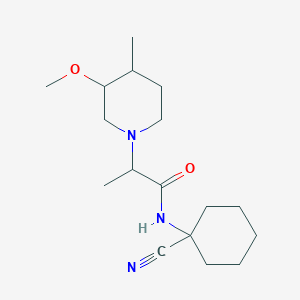
N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide (CMC) is a research chemical that belongs to the class of designer drugs known as dissociatives. CMC is structurally similar to other dissociatives such as ketamine and phencyclidine (PCP). It is a synthetic compound that is used for scientific research purposes only. CMC has been studied for its potential applications in the treatment of depression, anxiety, and other mental health disorders.
作用機序
The mechanism of action of N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide involves its interaction with the NMDA receptor in the brain. NMDA receptors are involved in the regulation of synaptic plasticity, which is important for learning and memory. N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This results in the inhibition of the receptor and the reduction of excitatory neurotransmission in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide include sedation, analgesia, dissociation, and hallucinations. These effects are similar to those of other dissociatives such as ketamine and PCP. N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide has been shown to have a rapid onset of action and a short duration of effect, which makes it a useful tool for studying the NMDA receptor and its role in various physiological processes.
実験室実験の利点と制限
One advantage of using N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to study the receptor in a more specific and controlled manner. However, one limitation of using N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide. One area of interest is its potential use in the treatment of depression and other mental health disorders. N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide has been shown to have rapid antidepressant effects in animal models, and further research is needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the study of synaptic plasticity and its role in learning and memory. N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide has been shown to affect synaptic plasticity in the brain, and further research is needed to determine its specific effects and mechanisms of action.
In conclusion, N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide is a synthetic compound that has been studied for its potential applications in the treatment of depression, anxiety, and other mental health disorders. Its mechanism of action involves its interaction with the NMDA receptor in the brain, which results in sedation, analgesia, dissociation, and hallucinations. N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide has several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound.
合成法
The synthesis of N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide involves a multi-step process that requires advanced knowledge of organic chemistry. The first step involves the reaction of 1-cyanocyclohexane with 3-methoxy-4-methylpiperidine to form N-(1-cyanocyclohexyl)-3-methoxy-4-methylpiperidine. This intermediate is then reacted with propanoyl chloride to produce the final product, N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide.
科学的研究の応用
N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide has been studied for its potential use as an anesthetic and analgesic in medical settings. It has also been investigated for its effects on the central nervous system and its potential use in treating mental health disorders. N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide has been shown to have a similar mechanism of action to other dissociatives, such as ketamine and PCP, which act on the N-methyl-D-aspartate (NMDA) receptor.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-13-7-10-20(11-15(13)22-3)14(2)16(21)19-17(12-18)8-5-4-6-9-17/h13-15H,4-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXQHWRHHVLJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1OC)C(C)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2-(3-methoxy-4-methylpiperidin-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2695821.png)
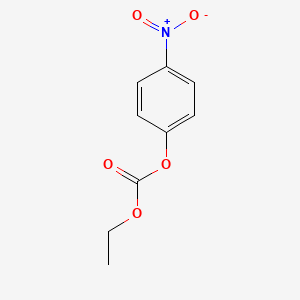
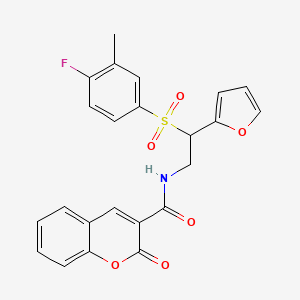
![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695826.png)
![1-Tert-butyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2695827.png)
![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695828.png)
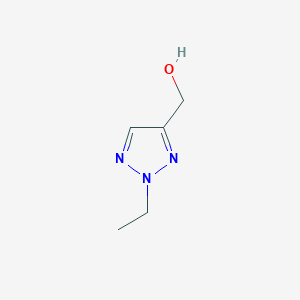

![4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695836.png)

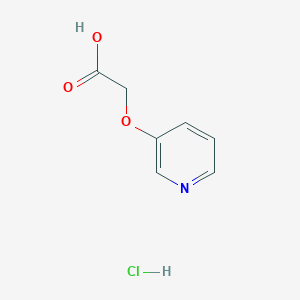
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2695840.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2695842.png)
